molecular formula C10H17NO3 B6496797 4-(oxane-4-carbonyl)morpholine CAS No. 1341768-67-9

4-(oxane-4-carbonyl)morpholine

Cat. No.: B6496797
CAS No.: 1341768-67-9
M. Wt: 199.25 g/mol
InChI Key: VRJLMUWTTZHUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Heterocyclic Chemistry

The structure of 4-(oxane-4-carbonyl)morpholine is best understood by examining its constituent parts. It is formed from the amide coupling of a morpholine (B109124) molecule and oxane-4-carboxylic acid.

Morpholine: This heterocycle contains both an amine and an ether functional group within a six-membered ring. wikipedia.org In medicinal chemistry, the morpholine ring is considered a "privileged structure." nih.gov Its inclusion in a larger molecule is a well-established strategy to enhance physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for a compound's pharmacokinetic profile. nih.govacs.org The morpholine moiety is a key building block in numerous approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org Its prevalence stems from its synthetic accessibility and its ability to engage in meaningful interactions with biological targets. nih.govontosight.ai

Oxane (Tetrahydropyran): The oxane ring, also known as tetrahydropyran (B127337), is a saturated six-membered ether. It is a common feature in a vast array of natural products, particularly carbohydrates. In synthetic chemistry, the oxane ring serves as a non-aromatic, polar, and sp³-rich scaffold. The incorporation of such three-dimensional fragments is an increasingly important tactic in drug discovery to move away from flat, aromatic structures, often improving compound properties and enabling exploration of new chemical space. researchgate.net

The linkage of these two rings via a robust amide bond results in a molecule that combines the features of both precursors. The synthesis of such compounds is typically straightforward, often involving the reaction of morpholine with an activated form of the carboxylic acid, such as an acyl chloride (e.g., tetrahydro-2H-pyran-4-carbonyl chloride). nih.gov

Properties of Parent Heterocycles

CompoundMolecular FormulaMolar MassAppearanceKey Feature
MorpholineC4H9NO87.122 g/molColorless liquidSecondary amine and ether functionality wikipedia.org
Oxane (Tetrahydropyran)C5H10O86.13 g/molColorless liquidSaturated cyclic ether

Scope and Significance of Current Research Trajectories

Research into hybrid molecules like 4-(oxane-4-carbonyl)morpholine is emblematic of a wider trend in medicinal chemistry focused on diversity-oriented synthesis. frontiersin.orgnih.gov This approach systematically combines well-understood chemical scaffolds to generate libraries of novel compounds for biological screening. The goal is to identify new lead structures for therapeutic development.

The specific combination of morpholine and oxane is significant. The morpholine component is often introduced to improve a molecule's drug-like properties. nih.gov For instance, research on mTOR inhibitors has utilized the N-(1-(morpholine-4-carbonyl)) fragment attached to a tetrahydroquinoline core to explore structure-activity relationships. nih.gov This demonstrates the value of the morpholine-carbonyl substructure as a modular unit for derivatization.

While 4-(oxane-4-carbonyl)morpholine itself is a relatively simple construct, it serves as a valuable building block or fragment for more complex molecular designs. The principles guiding its design are central to modern drug discovery:

Molecular Scaffolding: Using robust, synthetically accessible cores like morpholine and oxane to build molecular complexity. researchgate.net

Property Modulation: Leveraging the known physicochemical contributions of each heterocyclic ring to fine-tune the properties of the final compound. acs.org

Fragment-Based Design: Employing smaller structures like this compound as starting points or fragments that can be elaborated into more potent and selective agents.

Properties

IUPAC Name

morpholin-4-yl(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c12-10(9-1-5-13-6-2-9)11-3-7-14-8-4-11/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJLMUWTTZHUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms Involving 4 Oxane 4 Carbonyl Morpholine and Its Precursors

Nucleophilic Acylation Processes

The formation of the amide bond in 4-(oxane-4-carbonyl)morpholine is a classic example of nucleophilic acylation. This process involves the reaction of a nucleophile, in this case, morpholine (B109124), with a carbonyl compound.

Morpholine as a Nucleophile in Carbonyl Chemistry

Morpholine is a secondary amine and acts as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. vaia.com Its nucleophilicity is influenced by electronic effects. The presence of the electron-withdrawing oxygen atom in the morpholine ring reduces its basicity and nucleophilicity compared to a similar cyclic amine like piperidine. masterorganicchemistry.com Despite this, morpholine readily participates in nucleophilic attacks on electrophilic carbonyl carbons. vaia.com The reaction of morpholine with acyl chlorides, for instance, is a vigorous process that leads to the formation of an amide. vaia.comsavemyexams.com

The general reactivity of amines as nucleophiles is a key concept. When an amine reacts with any atom other than a proton, it is defined as a nucleophile, and its reaction partner is an electrophile. masterorganicchemistry.com The nucleophilicity of amines generally increases with basicity, though exceptions exist due to steric hindrance or the "alpha-effect" (the presence of an adjacent atom with a lone pair). masterorganicchemistry.com

Mechanism of Amide Bond Formation

The formation of the amide bond in 4-(oxane-4-carbonyl)morpholine typically proceeds through a nucleophilic acyl substitution mechanism. This mechanism is fundamental to the reactions of carboxylic acid derivatives. libretexts.orgmasterorganicchemistry.comchemistrysteps.comlibretexts.org The process can be generalized into two main steps: nucleophilic addition and subsequent elimination.

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the morpholine nitrogen on the electrophilic carbonyl carbon of a suitable precursor, such as an acyl chloride (e.g., oxane-4-carbonyl chloride). vaia.comsavemyexams.com This attack breaks the pi (π) bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. savemyexams.comlibretexts.orgchemistrysteps.com

Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl group is reformed by the expulsion of a leaving group. masterorganicchemistry.comchemistrysteps.com In the case of an acyl chloride precursor, the chloride ion is an excellent leaving group. libretexts.org Following the elimination of the leaving group, a proton is typically removed from the nitrogen atom, often by another molecule of morpholine acting as a base, to yield the final, stable amide product and a salt (e.g., morpholinium chloride). vaia.comsavemyexams.com

This addition-elimination sequence is a cornerstone of carbonyl chemistry. savemyexams.commasterorganicchemistry.comchemistrysteps.com The reaction of 3,4,5-trimethoxybenzoyl chloride with morpholine to form trimetozine (B1683654) serves as a well-documented example of this mechanism. vaia.comlibretexts.org

Mechanistic Pathways of Functional Group Transformations

The synthesis and reactions of 4-(oxane-4-carbonyl)morpholine also involve various functional group transformations, each with its distinct mechanistic pathway.

Carbonyl Reactivity and Addition-Elimination Mechanisms

The carbonyl group is a key functional group in the precursors of 4-(oxane-4-carbonyl)morpholine. Its reactivity is central to the formation of the amide. The addition-elimination mechanism, as described above, is the primary pathway for nucleophilic acyl substitution. chemistrysteps.com This mechanism is not a single-step SN2-type reaction, as the geometry of the carbonyl group does not allow for the necessary orbital alignment. chemistrysteps.com

The reactivity of the carbonyl compound is highly dependent on the nature of the leaving group attached to the carbonyl carbon. Acyl chlorides are highly reactive because the chloride ion is a weak base and therefore a good leaving group. libretexts.org Carboxylic acids themselves can also be used, but they typically require activation, for example, by conversion to a more reactive species or through the use of coupling reagents. bath.ac.uk

Under acidic conditions, the carbonyl oxygen can be protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack. libretexts.orgmasterorganicchemistry.com Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org

Ring-Opening and Ring-Closing Mechanisms of Cyclic Ethers

The oxane ring in 4-(oxane-4-carbonyl)morpholine is a cyclic ether (specifically, a tetrahydropyran). While generally stable, cyclic ethers can undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids or nucleophiles. For instance, the ring-opening of substituted tetrahydropyran (B127337) structures can be initiated by radical attack. researchgate.net The strain in smaller cyclic ethers, like oxetanes, facilitates ring-opening with nucleophiles. acs.org

Conversely, ring-closing reactions are crucial for the synthesis of the oxane ring itself from an acyclic precursor. These reactions often follow the principles of Williamson ether synthesis, where an alkoxide nucleophilically attacks a carbon atom bearing a leaving group. acs.org The formation of cyclic ethers can also be achieved through intramolecular cyclization, where the nucleophile and the electrophile are part of the same molecule. youtube.com The stereochemistry of these ring-closing reactions is often highly controlled. acs.orgmasterorganicchemistry.com

Catalytic Reaction Mechanisms Applicable to Synthesis and Derivatization

Catalysis plays a vital role in modern organic synthesis, offering efficient and selective routes to complex molecules. Various catalytic mechanisms are applicable to the synthesis and derivatization of 4-(oxane-4-carbonyl)morpholine.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool. mdpi.com For instance, 4-dimethylaminopyridine (B28879) (DMAP) and its analogs are highly effective nucleophilic catalysts for acyl transfer reactions. mdpi.com Their catalytic effect stems from their ability to react with an acylating agent to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the primary nucleophile (e.g., an alcohol or amine). mdpi.com

Transition-metal catalysis also offers a plethora of options. For example, palladium-catalyzed reactions are widely used for forming carbon-nitrogen bonds. acs.org Ruthenium-catalyzed hydroamination of alkenes provides a direct route to amines, which can be precursors to amides. acs.org Copper-based catalysts have been employed for the selective cleavage of C-C bonds in tertiary amines to form amides. researchgate.net

Furthermore, enzymatic catalysis presents a green and highly selective alternative for amide bond formation. rsc.org Lipases, for example, can catalyze the amidation of carboxylic acids. rsc.org Other enzymes, like acyltransferases, can also be employed for this purpose. rsc.org These biocatalytic methods often operate in aqueous environments under mild conditions. rsc.org

The choice of catalyst and reaction conditions can significantly influence the reaction pathway and the final product's yield and selectivity. Understanding the underlying catalytic cycles and the nature of the active catalytic species is paramount for reaction optimization. acs.orgresearchgate.net

Table of Reaction Parameters and Mechanistic Implications

Parameter Influence on Reaction Mechanism
Solvent Polarity Can affect the stability of charged intermediates and transition states, potentially altering reaction rates and selectivity. researchgate.net
Temperature Can influence whether a reaction is under thermodynamic or kinetic control, affecting product distribution. masterorganicchemistry.com
Catalyst Type Determines the specific activation pathway (e.g., Lewis acid, Brønsted acid, nucleophilic catalysis) and can control stereoselectivity. mdpi.commdpi.com
Leaving Group Ability A better leaving group (weaker base) accelerates the rate of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org

| Nucleophile Strength | A more potent nucleophile will generally increase the reaction rate of nucleophilic addition. masterorganicchemistry.com |

Table of Mentioned Chemical Compounds

Compound Name
4-(oxane-4-carbonyl)morpholine
Morpholine
Piperidine
Oxane-4-carbonyl chloride
Trimetozine
3,4,5-trimethoxybenzoyl chloride
4-dimethylaminopyridine (DMAP)
N-acylpyridinium
Tetrahydropyran
Oxetane
Acyl chloride
Carboxylic acid
Amide
Enamine
Imine
Alkene
Alcohol
Amine
Lewis acid
Brønsted acid
Nucleophile
Electrophile
Tetrahedral intermediate
Leaving group
Catalyst
Enzyme
Lipase (B570770)
Acyltransferase
Palladium
Ruthenium
Copper
Williamson ether
Grignard reagent
Organolithium reagent
N-hydroxymorpholine
Formaldehyde
Hydroxylamine
Superoxide radical
Peroxyl radical
Carbon-centered cation
Carbon-centered radical
Ozone
Dichloromethane
Acetonitrile
Toluene
Water
Methanol
Pyridine
Sodium hydroxide (B78521) (NaOH)
Lithium diorganocopper (Gilman) reagent
Lithium aluminum hydride (LiAlH4)
Thionyl chloride (SOCl2)
Dicyclohexylcarbodiimide (DCC)
N-hydroxybenzotriazole (HOBt)
Adenosine triphosphate (ATP)
Coenzyme A (CoA)
Pivalic anhydride
Silylborane
Phenyl ketene (B1206846) acetal
Tartrate
Methanediol
Hydroxyacetal
Trifluoroacetaldehyde
Bisoxazoline
Methyl hemiacetal
Ripostatin B
β-nitrostyrene
Hydrazine
N-alkylpyrazole
Oxazolone
2,3-butadienoate
Phosphine
Ketene
Alkyne
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
1,4-diazabicyclo[2.2.2]octane (DABCO)
Cinchona alkaloid
N-heterocyclic carbene (NHC)
Breslow intermediate
Azolium enolate
Acylazolium
Homoenolate
Oxanorbornene
α-amidophosphonate
3-hydroxy-isoindolin-1-one
Trialkyl phosphite
Cyclobutene
1,3-butadiene
Indolphenol
Chloropyrrolidine
Cediranib
Propargylamine
4-(p-tolyl)morpholine
N-phenylmorpholine
Lactam
Diformylderivative
N-aryl-cyclic amine
4-(4-aminophenyl)-morpolin-3-one
N-aryl-lactam
Benzylic amine
Vinylarene
1,5-bis(diphenylphosphino)pentane
Triflic acid
Styrene
β-phenethylamine
4-phenylpiperazine
4-Boc-piperazine
4-piperidone ethylene (B1197577) ketal
Tetrahydroisoquinoline
N-hexylmethylamine
N-benzylmethylamine
1,1'-bis(diisopropylphosphino)ferrocene
α-methylstyrene
Phthalimide
Sulfonamide
Nitroalkane
Wacker oxidation
Transfer hydrogenative reductive amination
Iridium catalyst
γ-keto allylic alcohol
3(2H)-furanone
Iodine(III) reagent
Phenylacetylene
Manganese bromide (MnBr2)
Terminal alkyne
Carbon dioxide (CO2)
Allylic chloride
Propargylic ester
Allylic alcohol
α-functionalized carbonyl
Enolonium intermediate
Propargylamine
KA2 coupling
Pyrrolidinopyridine (PYP)
(t-BuO)2CO (Boc2O)
Ethyl trifluoroacetate
MeSO3H
p-toluenesulfonic acid (TsOH)
NaOR
KOR
ROMgBr
BX3
AlCl3
Bu3SnOR
Perfluorotin oxide
Al(OR)3
Titanium oxide chloride
Palladium oxide
O-carboxylate
Enolate
Carboxylated catalyst
Bromohydrin
Oxazolone
2,3-butadienoate
Phosphine
Ketene
Alkyne
Zwitterion
N-acryloylmorpholine
Aldehyde
Syn aldol (B89426) adduct
Weinreb amide
Ketone
Acylsilane
Silyllithium
Copper(I) cyanide
Acid chloride
Mixed anhydride
Morpholine ketene aminal
Amide enolate
γ,δ-unsaturated β-substituted morpholine amide
(η³-allyl)iridium(III)
P,Olefin-ligand
1,4-dimethoxybenzene
N,N-diisopropylethylamine (DIPEA)
N-2-Nitrophenyl hydrazonyl bromide
Benzyl amine
Tolyl hydrazonyl bromide
2-nitrophenylhydrazine
Bezafibrate
D,L-alanine
D,L-phenylalanine
D,L-valine
L-isoleucine
N-hydroxybenzotriazole (HOBt)
Nitroso species
N-hydroxybenzotriazole activated ester
Moclobemide
Ethyl 4-chlorobenzoate
4-(2-aminoethyl)morpholine
Acetyltransferase
CoA-thioester
N-acyltransferase (NAT)
Acyl-phosphate
Pseudomonas syringae
Dipeptide
Candida antarctica lipase B (CAL-B)
Ethanol
Ethyl ester
Acyl-adenylate
Thionyl chloride (SOCl2)
Lithium aluminum hydride (LiAlH4)
Lactam
Iminium
Metal oxide
Carboxylic acid
Ammonium (B1175870)
Hydroxide
Alkoxide
Amide ion
Nitrile
Primary amide
Secondary amine
Tertiary amine
Aqueous ammonia
Aniline
N-acylation
Hydrazonyl halide
Amino acid
Nitrile imine
1,3-Dipolar ion
Cycloaddition
Benzannulated seven-membered ring
N-hydroxybenzotriazole
N-hydroxybenzotriazole activated ester
N-methylpropanamide
Methylamine
Propanoyl chloride
Methylammonium chloride
N,N-Diethylbenzamide
Propanamide
Benzoyl chloride
Diethylamine
Ammonia
Primary alcohol
Tertiary alcohol
Aldehyde
Diorganocopper reagent
Acyl diorganocopper
Acid anhydride
Carboxylate anion
Symmetrical acid anhydride
Unsymmetrical acid anhydride
α,β unsaturated carbonyl
Grignard reagent
Enolate
Alkoxide
Hydride
1,4 addition
Conjugate addition
Michael reaction
1,5 dicarbonyl
α,β unsaturated ester
α,β unsaturated ketone
Alkyl halide
Alkyl mesylate
Alkyl tosylate
Silylborane
Pivalic anhydride
Carboxylic acid
Acylsilane
Mixed anhydride
Morpholine amide
Silyllithium
Copper(I) cyanide
N-acryloylmorpholine
Aldehyde
Syn aldol adduct
Weinreb amide
Ketone
Morpholine ketene aminal
Amide enolate
γ,δ-unsaturated β-substituted morpholine amide
(η³-allyl)iridium(III)
P,Olefin-ligand
1,4-dimethoxybenzene
N,N-diisopropylethylamine (DIPEA)
N-2-Nitrophenyl hydrazonyl bromide
Benzyl amine
Tolyl hydrazonyl bromide
2-nitrophenylhydrazine
Bezafibrate
D,L-alanine
D,L-phenylalanine
D,L-valine
L-isoleucine
N-hydroxybenzotriazole (HOBt)
Nitroso species
N-hydroxybenzotriazole activated ester
Moclobemide
Ethyl 4-chlorobenzoate
4-(2-aminoethyl)morpholine
Acetyltransferase
CoA-thioester
N-acyltransferase (NAT)
Acyl-phosphate
Pseudomonas syringae
Dipeptide
Candida antarctica lipase B (CAL-B)
Ethanol
Ethyl ester
Acyl-adenylate
Thionyl chloride (SOCl2)
Lithium aluminum hydride (LiAlH4)
Lactam
Iminium
Metal oxide
Carboxylic acid
Ammonium
Hydroxide
Alkoxide
Amide ion
Nitrile
Primary amide
Secondary amine
Tertiary amine
Aqueous ammonia
Aniline
N-acylation
Hydrazonyl halide
Amino acid
Nitrile imine
1,3-Dipolar ion
Cycloaddition
Benzannulated seven-membered ring
N-hydroxybenzotriazole
N-hydroxybenzotriazole activated ester
N-methylpropanamide
Methylamine
Propanoyl chloride
Methylammonium chloride
N,N-Diethylbenzamide
Propanamide
Benzoyl chloride
Diethylamine
Ammonia
Primary alcohol
Tertiary alcohol
Aldehyde
Diorganocopper reagent
Acyl diorganocopper
Acid anhydride
Carboxylate anion
Symmetrical acid anhydride
Unsymmetrical acid anhydride
α,β unsaturated carbonyl
Grignard reagent
Enolate
Alkoxide
Hydride
1,4 addition
Conjugate addition
Michael reaction
1,5 dicarbonyl
α,β unsaturated ester
α,β unsaturated ketone
Alkyl halide
Alkyl mesylate
Alkyl tosylate
Oxetane
Epoxide
Homoallylic epoxide
Tributyltin methoxide
4-[(benzyloxy)methyl]oxetan-2-ylmethanol
Bridged bicyclic morpholine
Merrilactone A
Tosic acid
α-epoxide
Hydroxyselenide
Selenomethyllithium reagent
2-hexyloxirane
2-hexyl-2-methyloxirane
2-methyloxirane
KOtBu
MeMgBr
Oxetin
B. subtilis
Oxanorbornene
α-amidophosphonate
3-hydroxy-isoindolin-1-one
Trialkyl phosphite
Cyclobutene
1,3-butadiene
Phenyl ketene acetal
Tartrate
Methanediol
Hydroxyacetal
Trifluoroacetaldehyde
Bisoxazoline
Methyl hemiacetal
Ripostatin B
β-nitrostyrene
Hydrazine
N-alkylpyrazole
Oxazolone
2,3-butadienoate
Phosphine
Ketene
Alkyne
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
1,4-diazabicyclo[2.2.2]octane (DABCO)
Cinchona alkaloid
N-heterocyclic carbene (NHC)
Breslow intermediate
Azolium enolate
Acylazolium
Homoenolate
O-carboxylate
Enolate
Carboxylated catalyst
Bromohydrin
Oxazolone
2,3-butadienoate
Phosphine
Ketene
Alkyne
Zwitterion
Pyrrolidinopyridine (PYP)
(t-BuO)2CO (Boc2O)
Ethyl trifluoroacetate
MeSO3H
p-toluenesulfonic acid (TsOH)
NaOR
KOR
ROMgBr
BX3
AlCl3
Bu3SnOR
Perfluorotin oxide
Al(OR)3
Titanium oxide chloride
Palladium oxide
Hydroxycarbenium ion
γ-keto allylic alcohol
3(2H)-furanone
Iodine(III) reagent
Phenylacetylene
Manganese bromide (MnBr2)
Terminal alkyne
Carbon dioxide (CO2)
Allylic chloride
Propargylic ester
Allylic alcohol
α-functionalized carbonyl
Enolonium intermediate
Propargylamine
KA2 coupling
Indolphenol
Chloropyrrolidine
Cediranib
Propargylamine
4-(p-tolyl)morpholine
Benzylic amine
Vinylarene
1,5-bis(diphenylphosphino)pentane
Triflic acid
Styrene
β-phenethylamine
4-phenylpiperazine
4-Boc-piperazine
4-piperidone ethylene ketal
Tetrahydroisoquinoline
N-hexylmethylamine
N-benzylmethylamine
1,1'-bis(diisopropylphosphino)ferrocene
α-methylstyrene
Phthalimide
Sulfonamide
Nitroalkane
Wacker oxidation
Transfer hydrogenative reductive amination
Iridium catalyst
N-phenylmorpholine
Lactam
Diformylderivative
N-aryl-cyclic amine
4-(4-aminophenyl)-morpolin-3-one
N-aryl-lactam
N-hydroxymorpholine
Formaldehyde
Hydroxylamine
Superoxide radical
Peroxyl radical
Carbon-centered cation
Carbon-centered radical
Ozone
Dichloromethane
Acetonitrile
Toluene
Water
Methanol
Pyridine
Sodium hydroxide (NaOH)
Lithium diorganocopper (Gilman) reagent
Lithium aluminum hydride (LiAlH4)
Thionyl chloride (SOCl2)
Dicyclohexylcarbodiimide (DCC)
N-hydroxybenzotriazole (HOBt)
Adenosine triphosphate (ATP)
Coenzyme A (CoA)
Pivalic anhydride
Silylborane
Phenyl ketene acetal
Tartrate
Methanediol
Hydroxyacetal
Trifluoroacetaldehyde
Bisoxazoline
Methyl hemiacetal
Ripostatin B
β-nitrostyrene
Hydrazine
N-alkylpyrazole
Oxazolone
2,3-butadienoate
Phosphine
Ketene
Alkyne
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
1,4-diazabicyclo[2.2.2]octane (DABCO)
Cinchona alkaloid
N-heterocyclic carbene (NHC)
Breslow intermediate
Azolium enolate
Acylazolium
Homoenolate
O-carboxylate
Enolate
Carboxylated catalyst
Bromohydrin
Oxazolone
2,3-butadienoate
Phosphine
Ketene
Alkyne
Zwitterion
Pyrrolidinopyridine (PYP)
(t-BuO)2CO (Boc2O)
Ethyl trifluoroacetate
MeSO3H
p-toluenesulfonic acid (TsOH)
NaOR
KOR
ROMgBr
BX3
AlCl3
Bu3SnOR
Perfluorotin oxide
Al(OR)3
Titanium oxide chloride
Palladium oxide
Hydroxycarbenium ion
γ-keto allylic alcohol
3(2H)-furanone
Iodine(III) reagent
Phenylacetylene
Manganese bromide (MnBr2)
Terminal alkyne
Carbon dioxide (CO2)
Allylic chloride
Propargylic ester
Allylic alcohol
α-functionalized carbonyl
Enolonium intermediate
Propargylamine
KA2 coupling
Indolphenol
Chloropyrrolidine
Cediranib
Propargylamine
4-(p-tolyl)morpholine
Benzylic amine
Vinylarene
1,5-bis(diphenylphosphino)pentane
Triflic acid
Styrene
β-phenethylamine
4-phenylpiperazine
4-Boc-piperazine
4-piperidone ethylene ketal
Tetrahydroisoquinoline
N-hexylmethylamine
N-benzylmethylamine
1,1'-bis(diisopropylphosphino)ferrocene
α-methylstyrene
Phthalimide
Sulfonamide
Nitroalkane
Wacker oxidation
Transfer hydrogenative reductive amination
Iridium catalyst
N-phenylmorpholine
Lactam
Diformylderivative
N-aryl-cyclic amine
4-(4-aminophenyl)-morpolin-3-one
N-aryl-lactam
N-hydroxymorpholine
Formaldehyde
Hydroxylamine
Superoxide radical
Peroxyl radical
Carbon-centered cation
Carbon-centered radical
Ozone
Dichloromethane
Acetonitrile
Toluene
Water
Methanol
Pyridine
Sodium hydroxide (NaOH)
Lithium diorganocopper (Gilman) reagent
Lithium aluminum hydride (LiAlH4)
Thionyl chloride (SOCl2)
Dicyclohexylcarbodiimide (DCC)
N-hydroxybenzotriazole (HOBt)
Adenosine triphosphate (ATP)
Coenzyme A (CoA)
Pivalic anhydride
Silylborane
Phenyl ketene acetal
Tartrate
Methanediol
Hydroxyacetal
Trifluoroacetaldehyde
Bisoxazoline
Methyl hemiacetal
Ripostatin B
β-nitrostyrene
Hydrazine
N-alkylpyrazole
Oxazolone
2,3-butadienoate
Phosphine
Ketene
Alkyne
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
1,4-diazabicyclo[2.2.2]octane (DABCO)
Cinchona alkaloid
N-heterocyclic carbene (NHC)
Breslow intermediate
Azolium enolate
Acylazolium
Homoenolate
O-carboxylate
Enolate
Carboxylated catalyst
Bromohydrin
Oxazolone
2,3-butadienoate
Phosphine
Ketene
Alkyne
Zwitterion
Pyrrolidinopyridine (PYP)
(t-BuO)2CO (Boc2O)
Ethyl trifluoroacetate
MeSO3H
p-toluenesulfonic acid (TsOH)
NaOR
KOR
ROMgBr
BX3
AlCl3
Bu3SnOR
Perfluorotin oxide
Al(OR)3
Titanium oxide chloride
Palladium oxide
Hydroxycarbenium ion
γ-keto allylic alcohol
3(2H)-furanone
Iodine(III) reagent
Phenylacetylene
Manganese bromide (MnBr2)
Terminal alkyne
Carbon dioxide (CO2)
Allylic chloride
Propargylic ester
Allylic alcohol
α-functionalized carbonyl
Enolonium intermediate
Propargylamine
KA2 coupling
Indolphenol
Chloropyrrolidine
Cediranib
Propargylamine
4-(p-tolyl)morpholine
Benzylic amine
Vinylarene
1,5-bis(diphenylphosphino)pentane
Triflic acid
Styrene
β-phenethylamine
4-phenylpiperazine
4-Boc-piperazine
4-piperidone ethylene ketal
Tetrahydroisoquinoline
N-hexylmethylamine
N-benzylmethylamine
1,1'-bis(diisopropylphosphino)ferrocene
α-methylstyrene
Phthalimide
Sulfonamide
Nitroalkane
Wacker oxidation
Transfer hydrogenative reductive amination
Iridium catalyst
N-phenylmorpholine
Lactam
Diformylderivative
N-aryl-cyclic amine
4-(4-aminophenyl)-morpolin-3-one
N-aryl-lactam
N-hydroxymorpholine
Formaldehyde
Hydroxylamine
Superoxide radical
Peroxyl radical
Carbon-centered cation
Carbon-centered radical
Ozone
Dichloromethane
Acetonitrile
Toluene
Water
Methanol
Pyridine
Sodium hydroxide (NaOH)
Lithium diorganocopper (Gilman) reagent
Lithium aluminum hydride (LiAlH4)
Thionyl chloride (SOCl2)
Dicyclohexylcarbodiimide (DCC)
N-hydroxybenzotriazole (HOBt)
Adenosine triphosphate (ATP)
Coenzyme A (CoA)
Pivalic anhydride
Silylborane
Phenyl ketene acetal
Tartrate
Methanediol
Hydroxyacetal
Trifluoroacetaldehyde
Bisoxazoline
Methyl hemiacetal
Ripostatin B
β-nitrostyrene
Hydrazine
N-alkylpyrazole
Oxazolone
2,3-butadienoate
Phosphine
Ketene
Alkyne
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
1,4-diazabicyclo[2.2.2]octane (DABCO)
Cinchona alkaloid
N-heterocyclic carbene (NHC)
Breslow intermediate
Azolium enolate
Acylazolium
Homoenolate
O-carboxylate
Enolate
Carboxylated catalyst
Bromohydrin
Oxazolone
2,3-butadienoate
Phosphine
Ketene
Alkyne
Zwitterion
Pyrrolidinopyridine (PYP)
(t-BuO)2CO (Boc2O)
Ethyl trifluoroacetate
MeSO3H
p-toluenesulfonic acid (TsOH)
NaOR
KOR
ROMgBr
BX3
AlCl3
Bu3SnOR
Perfluorotin oxide
Al(OR)3
Titanium oxide chloride
Palladium oxide
Hydroxycarbenium ion
γ-keto allylic alcohol
3(2H)-furanone
Iodine(III) reagent
Phenylacetylene
Manganese bromide (MnBr2)
Terminal alkyne
Carbon dioxide (CO2)
Allylic chloride
Propargylic ester
Allylic alcohol
α-functionalized carbonyl
Enolonium intermediate
Propargylamine
KA2 coupling
Indolphenol
Chloropyrrolidine
Cediranib
Propargylamine
4-(p-tolyl)morpholine
Benzylic amine
Vinylarene
1,5-bis(diphenylphosphino)pentane
Triflic acid
Styrene
β-phenethylamine
4-phenylpiperazine
4-Boc-piperazine
4-piperidone ethylene ketal
Tetrahydroisoquinoline
N-hexylmethylamine
N-benzylmethylamine
1,1'-bis(diisopropylphosphino)ferrocene
α-methylstyrene
Phthalimide
Sulfonamide
Nitroalkane
Wacker oxidation
Transfer hydrogenative reductive amination
Iridium catalyst
N-phenylmorpholine
Lactam
Diformylderivative
N-aryl-cyclic amine
4-(4-aminophenyl)-morpolin-3-one
N-aryl-lactam
N-hydroxymorpholine
Formaldehyde
Hydroxylamine
Superoxide radical
Peroxyl radical
Carbon-centered cation
Carbon-centered radical
Ozone
Dichloromethane
Acetonitrile
Toluene
Water
Methanol
Pyridine
Sodium hydroxide (NaOH)
Lithium diorganocopper (Gilman) reagent
Lithium aluminum hydride (LiAlH4)
Thionyl chloride (SOCl2)
Dicyclohexylcarbodiimide (DCC)
N-hydroxybenzotriazole (HOBt)
Adenosine triphosphate (ATP)
Coenzyme A (CoA)
Pivalic anhydride
Silylborane
Phenyl ketene acetal
Tartrate
Methanediol
Hydroxyacetal
Trifluoroacetaldehyde
Bisoxazoline
Methyl hemiacetal
Ripostatin B
β-nitrostyrene
Hydrazine
N-alkylpyrazole
Oxazolone
2,3-butadienoate
Phosphine
Ketene
Alkyne
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
1,4-diazabicyclo[2.2.2]octane (DABCO)
Cinchona alkaloid
N-heterocyclic carbene (NHC)
Breslow intermediate
Azolium enolate
Acylazolium
Homoenolate
O-carboxylate
Enolate
Carboxylated catalyst
Bromohydrin
Oxazolone
2,3-butadienoate
Phosphine
Ketene
Alkyne
Zwitterion
Pyrrolidinopyridine (PYP)
(t-BuO)2CO (Boc2O)
Ethyl trifluoroacetate
MeSO3H
p-toluenesulfonic acid (TsOH)
NaOR
KOR
ROMgBr
BX3
AlCl3
Bu3SnOR
Perfluorotin oxide
Al(OR)3
Titanium oxide chloride
Palladium oxide
Hydroxycarbenium ion
γ-keto allylic alcohol
3(2H)-furanone
Iodine(III) reagent
Phenylacetylene
Manganese bromide (MnBr2)
Terminal alkyne
Carbon dioxide (CO2)
Allylic chloride
Propargylic ester
Allylic alcohol
α-functionalized carbonyl
Enolonium intermediate
Propargylamine
KA2 coupling
Indolphenol
Chloropyrrolidine
Cediranib
Propargylamine
4-(p-tolyl)morpholine
Benzylic amine
Vinylarene
1,5-bis(diphenylphosphino)pentane
Triflic acid
Styrene
β-phenethylamine
4-phenylpiperazine
4-Boc-piperazine
4-piperidone ethylene ketal
Tetrahydroisoquinoline
N-hexylmethylamine
N-benzylmethylamine
1,1'-bis(diisopropylphosphino)ferrocene
α-methylstyrene
Phthalimide
Sulfonamide
Nitroalkane
Wacker oxidation
Transfer hydrogenative reductive amination
Iridium catalyst
N-phenylmorpholine
Lactam
Diformylderivative
N-aryl-cyclic amine
4-(4-aminophenyl)-morpolin-3-one
N-aryl-lactam
N-hydroxymorpholine
Formaldehyde
Hydroxylamine
Superoxide radical
Peroxyl radical
Carbon-centered cation
Carbon-centered radical
Ozone
Dichloromethane
Acetonitrile
Toluene
Water
Methanol
Pyridine
Sodium hydroxide (NaOH)
Lithium diorganocopper (Gilman) reagent
Lithium aluminum hydride (LiAlH4)
Thionyl chloride (SOCl2)
Dicyclohexylcarbodiimide (DCC)
N-hydroxybenzotriazole (HOBt)
Adenosine triphosphate (ATP)
Coenzyme A (CoA)
Pivalic anhydride
Silylborane
Phenyl ketene acetal
Tartrate
Methanediol
Hydroxyacetal
Trifluoroacetaldehyde
Bisoxazoline
Methyl hemiacetal
Ripostatin B
β-nitrostyrene
Hydrazine
N-alkylpyrazole
Oxazolone
2,3-butadienoate
Phosphine
Ketene
Alkyne
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
1,4-diazabicyclo[2.2.2]octane (DABCO)
Cinchona alkaloid
N-heterocyclic carbene (NHC)
Breslow intermediate
Azolium enolate
Acylazolium
Homoenolate
O-carboxylate
Enolate
Carboxylated catalyst
Bromohydrin
Oxazolone
2,3-butadienoate
Phosphine
Ketene
Alkyne
Zwitterion
Pyrrolidinopyridine (PYP)
(t-BuO)2CO (Boc2O)
Ethyl trifluoroacetate
MeSO3H
p-toluenesulfonic acid (TsOH)
NaOR
KOR
ROMgBr
BX3
AlCl3
Bu3SnOR
Perfluorotin oxide
Al(OR)3
Titanium oxide chloride
Palladium oxide
Hydroxycarbenium ion
γ-keto allylic alcohol
3(2H)-furanone
Iodine(III) reagent
Phenylacetylene
Manganese bromide (MnBr2)
Terminal alkyne
Carbon dioxide (CO2)
Allylic chloride
Propargylic ester
Allylic alcohol
α-functionalized carbonyl
Enolonium intermediate
Propargylamine
KA2 coupling
Indolphenol
Chloropyrrolidine
Cediranib
Propargylamine
4-(p-tolyl)morpholine
Benzylic amine
Vinylarene
1,5-bis(diphenylphosphino)pentane
Triflic acid
Styrene
β-phenethylamine
4-phenylpiperazine
4-Boc-piperazine
4-piperidone ethylene ketal
Tetrahydroisoquinoline
N-hexylmethylamine
N-benzylmethylamine
1,1'-bis(diisopropylphosphino)ferrocene
α-methylstyrene
Phthalimide
Sulfonamide
Nitroalkane
Wacker oxidation
Transfer hydrogenative reductive amination
Iridium catalyst
N-phenylmorpholine
Lactam
Diformylderivative
N-aryl-cyclic amine
4-(4-aminophenyl)-morpolin-3-one
N-aryl-lactam
N-hydroxymorpholine
Formaldehyde
Hydroxylamine
Superoxide radical
Peroxyl radical
Carbon-centered cation
Carbon-centered radical
Ozone
Dichloromethane
Acetonitrile
Toluene
Water
Methanol
Pyridine
Sodium hydroxide (NaOH)
Lithium diorganocopper (Gilman) reagent
Lithium aluminum hydride (LiAlH4)
Thionyl chloride (SOCl2)
Dicyclohexylcarbodiimide (DCC)
N-hydroxybenzotriazole (HOBt)
Adenosine triphosphate (ATP)
Coenzyme A (CoA)
Pivalic anhydride
Silylborane
Phenyl ketene acetal
Tartrate
Methanediol
Hydroxyacetal
Trifluoroacetaldehyde
Bisoxazoline
Methyl hemiacetal
Ripostatin B
β-nitrostyrene
Hydrazine
N-alkylpyrazole
Oxazolone
2,3-butadienoate
Phosphine
Ketene
Alkyne
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
1,4-diazabicyclo[2.2.2]octane (DABCO)
Cinchona alkaloid
N-heterocyclic carbene (NHC)
Breslow intermediate
Azolium enolate
Acylazolium
Homoenolate
O-carboxylate
Enolate
Carboxylated catalyst
Bromohydrin
Oxazolone
2,3-butadienoate
Phosphine
Ketene
Alkyne
Zwitterion
Pyrrolidinopyridine (PYP)
(t-BuO)2CO (Boc2O)
Ethyl trifluoroacetate
MeSO3H
p-toluenesulfonic acid (TsOH)
NaOR
KOR
ROMgBr
BX3
AlCl3
Bu3SnOR
Perfluorotin oxide
Al(OR)3
Titanium oxide chloride
Palladium oxide
Hydroxycarbenium ion
γ-keto allylic alcohol
3(2H)-furanone
Iodine(III) reagent
Phenylacetylene
Manganese bromide (MnBr2)
Terminal alkyne
Carbon dioxide (CO2)
Allylic chloride
Propargylic ester
Allylic alcohol
α-functionalized carbonyl
Enolonium intermediate
Propargylamine
KA2 coupling
Indolphenol
Chloropyrrolidine
Cediranib
Propargylamine
4-(p-tolyl)morpholine
Benzylic amine
Vinylarene
1,5-bis(diphenylphosphino)pentane
Triflic acid
Styrene
β-phenethylamine
4-phenylpiperazine
4-Boc-piperazine
4-piperidone ethylene ketal
Tetrahydroisoquinoline
N-hexylmethylamine
N-benzylmethylamine
1,1'-bis(diisopropylphosphino)ferrocene
α-methylstyrene
Phthalimide
Sulfonamide
Nitroalkane
Wacker oxidation
Transfer hydrogenative reductive amination
Iridium catalyst
N-phenylmorpholine
Lactam
Diformylderivative
N-aryl-cyclic amine
4-(4-aminophenyl)-morpolin-3-one
N-aryl-lactam
N-hydroxymorpholine
Formaldehyde
Hydroxylamine
Superoxide radical
Peroxyl radical
Carbon-centered cation
Carbon-centered radical
Ozone
Dichloromethane
Acetonitrile
Toluene
Water
Methanol
Pyridine
Sodium hydroxide (NaOH)
Lithium diorganocopper (Gilman) reagent
Lithium aluminum hydride (LiAlH4)
Thionyl chloride (SOCl2)
Dicyclohexylcarbodiimide (DCC)
N-hydroxybenzotriazole (HOBt)
Adenosine triphosphate (ATP)
Coenzyme A (CoA)
Pivalic anhydride
Silylborane
Phenyl ketene acetal
Tartrate
Methanediol
Hydroxyacetal
Trifluoroacetaldehyde
Bisoxazoline
Methyl hemiacetal
Ripostatin B
β-nitrostyrene
Hydrazine
N-alkylpyrazole
Oxazolone
2,3-butadienoate
Phosphine
Ketene
Alkyne
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
1,4-diazabicyclo[2.2.2]octane (DABCO)
Cinchona alkaloid
N-heterocyclic carbene (NHC)
Breslow intermediate
Azolium enolate
Acylazolium
Homoenolate
O-carboxylate
Enolate
Carboxylated catalyst
Bromohydrin
Oxazolone
2,3-butadienoate
Phosphine
Ketene
Alkyne
Zwitterion
Pyrrolidinopyridine (PYP)
(t-BuO)2CO (Boc2O)
Ethyl trifluoroacetate
MeSO3H
p-toluenesulfonic acid (TsOH)
NaOR
KOR
ROMgBr
BX3
AlCl3
Bu3SnOR
Perfluorotin oxide
Al(OR)3
Titanium oxide chloride
Palladium oxide
Hydroxycarbenium ion
γ-keto allylic alcohol
3(2H)-furanone
Iodine(III) reagent
Phenylacetylene
Manganese bromide (MnBr2)
Terminal alkyne
Carbon dioxide (CO2)
Allylic chloride
Propargylic ester
Allylic alcohol
α-functionalized carbonyl
Enolonium intermediate
Propargylamine
KA2 coupling
Indolphenol
Chloropyrrolidine
Cediranib
Propargylamine
4-(p-tolyl)morpholine
Benzylic amine
Vinylarene
1,5-bis(diphenylphosphino)pentane
Triflic acid
Styrene
β-phenethylamine
4-phenylpiperazine
4-Boc-piperazine
4-piperidone ethylene ketal
Tetrahydroisoquinoline
N-hexylmethylamine
N-benzylmethylamine
1,1'-bis(diisopropylphosphino)ferrocene
α-methylstyrene
Phthalimide
Sulfonamide
Nitroalkane
Wacker oxidation
Transfer hydrogenative reductive amination
Iridium catalyst
N-phenylmorpholine
Lactam
Diformylderivative
N-aryl-cyclic amine
4-(4-aminophenyl)-morpolin-3-one

Organocatalysis in Morpholine Chemistry

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in synthetic chemistry, offering an alternative to metal-based catalysts. chim.it In the context of morpholine chemistry, organocatalysts are instrumental in constructing the morpholine ring and introducing stereocenters with high control.

The formation of the morpholine scaffold can be achieved through various organocatalytic cascade reactions. A prominent example is the enantioselective desymmetric double aza-Michael addition cascade, which allows for the synthesis of functionalized fused morpholines with excellent yields and high diastereo- and enantioselectivities. acs.org This strategy simplifies the construction of two carbon-nitrogen bonds in a single, efficient step. acs.org

The mechanism of many organocatalytic reactions involving morpholine precursors hinges on the formation of key reactive intermediates, such as enamines or iminium ions. chim.itresearchgate.net For instance, in the 1,4-addition reaction between aldehydes and nitroolefins, a morpholine-based amino acid catalyst can facilitate the reaction. researchgate.net The catalytic cycle typically begins with the reaction of the secondary amine of the morpholine catalyst with an aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks the electrophile (e.g., a nitroolefin). Subsequent hydrolysis releases the product and regenerates the organocatalyst. chim.itresearchgate.net While pyrrolidine-based catalysts are often more efficient, researchers have designed highly effective morpholine-based organocatalysts that can yield products with excellent diastereoselection and enantioselectivity. researchgate.net Computational studies have been employed to understand the transition states of these reactions, explaining the efficiency of specific morpholine catalysts despite the inherent electronic properties of the morpholine ring that can lower enamine nucleophilicity. researchgate.net

Another significant application is the organocatalytic ring-opening polymerization (ROP) of morpholine-2,5-diones (MDs). acs.orgacs.org A binary organocatalytic system, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) combined with thiourea (B124793) (TU), can effectively catalyze the controlled polymerization of methionine-derived MDs to produce functional poly(ester amide)s. acs.org This demonstrates the utility of organocatalysis in creating complex macromolecules from morpholine-based monomers. acs.orgacs.org Furthermore, organocatalysts can be immobilized on solid supports like silica, creating heterogeneous catalysts that align with green chemistry principles by allowing for easy recovery and reuse. nih.gov

Table 1: Examples of Organocatalytic Systems in Morpholine Chemistry

Organocatalyst SystemReaction TypeSubstratesKey Findings/MechanismReference
β-morpholine amino acids1,4-addition (Michael addition)Aldehydes and nitroolefinsCatalyst forms an enamine intermediate with the aldehyde, which then attacks the nitroolefin. Achieves excellent yields and high stereoselectivity. researchgate.net
Thiourea / Benzoic acidiso-Pictet-Spengler reactioniso-Tryptamine and β-formyl amidesA stereoconvergent reaction for the synthesis of chiral tetrahydro-γ-carbolines, expanding the toolbox for reactions of β-imino acid derivatives. nih.gov
DBU / Thiourea (DBU/TU)Ring-Opening Polymerization (ROP)Methionine-derived morpholine-2,5-dionesControlled polymerization to form functional poly(ester amide)s with low dispersity. acs.org
4-(2-Aminoethyl)-morpholine on SiO₂Multi-component reactionAldehyde, dimedone, ethyl acetoacetate, ammonium acetateHeterogeneous catalyst for the synthesis of polyhydroquinolines. The basic nitrogen groups of morpholine are key to the catalytic activity. nih.gov
Chiral SquaramideDouble aza-Michael AdditionDivinyl ketones and N-protected aminomaleimidesEnantioselective desymmetric cascade to produce fused morpholines in excellent yields and stereoselectivities. acs.org

Transition Metal Catalysis for Selective Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a vast array of selective transformations that would otherwise be difficult to achieve. researchgate.netmdpi.com In the synthesis of morpholine and its precursors, transition metals like palladium, rhodium, and gold play crucial roles in C-C and C-heteroatom bond formation, cyclization, and functionalization reactions. chim.itresearchgate.net

Gold (Au) Catalysis: Gold catalysts are particularly effective in activating alkynes and allenes for nucleophilic attack. A convenient method for constructing morpholine derivatives utilizes a gold(I)-catalyzed tandem reaction involving the nucleophilic ring-opening of aziridines by propargyl alcohols, followed by a 6-exo-dig cyclization and double-bond isomerization. mdpi.com The gold(I) catalyst functions as both a π-acid (activating the alkyne) and a σ-acid (activating the aziridine), enabling the entire cascade under mild conditions. mdpi.com Similarly, gold catalysts can promote the 6-exo cyclization of alkynylamines and alkynylalcohols to efficiently produce morpholine and piperazine (B1678402) derivatives with low catalyst loading. rsc.org

Rhodium (Rh) and Palladium (Pd) Catalysis: Asymmetric hydrogenation catalyzed by transition metals is a powerful method for creating chiral molecules. rsc.org Rhodium complexes, particularly those with bisphosphine ligands featuring a large bite angle, have been successfully used for the asymmetric hydrogenation of 2-substituted dehydromorpholines. This method produces a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). rsc.org Palladium catalysis is widely used for cross-coupling reactions to form C-N and C-C bonds. For example, Pd-catalyzed carboamination reactions between substituted ethanolamine (B43304) derivatives and aryl or alkenyl bromides provide access to enantiopure cis-3,5-disubstituted morpholines, which are challenging to synthesize via other methods. e3s-conferences.org Furthermore, Pd-catalyzed C(sp³)–H functionalization allows for the direct modification of saturated rings like tetrahydropyran, a key precursor to 4-(oxane-4-carbonyl)morpholine. thieme-connect.comnih.gov Using a directing group, such as an amide, a palladium catalyst can selectively activate a specific C–H bond for arylation or other coupling reactions. thieme-connect.comnih.gov

Group (IV) Metal Catalysis for Amide Formation: The final step in synthesizing 4-(oxane-4-carbonyl)morpholine is the formation of an amide bond. Traditional methods often require stoichiometric coupling reagents that generate significant waste. diva-portal.org A more sustainable approach is the direct amidation of carboxylic acids and amines, catalyzed by group (IV) metal complexes. Zirconium(IV) chloride (ZrCl₄) has been shown to be an effective catalyst for the direct coupling of non-activated carboxylic acids (like tetrahydropyran-4-carboxylic acid) and amines (like morpholine). diva-portal.org This process is environmentally benign, as water is the only byproduct, and it proceeds in good to excellent yields under mild conditions. diva-portal.org

The synergy between different catalytic systems is also a growing area of interest. Cooperative dual catalysis, which combines a transition metal catalyst and an organocatalyst, can enable unprecedented transformations by activating both the nucleophile and the electrophile simultaneously in a shared catalytic cycle. chim.it

Table 2: Examples of Transition Metal Catalysts in Morpholine-Related Transformations

Metal CatalystReaction TypePrecursorsProduct/TransformationKey Findings/MechanismReference
Gold(I) complexTandem Ring-Opening/CyclizationAziridines and propargyl alcoholsUnsaturated morpholine derivativesGold acts as both a π-acid and σ-acid, enabling a cascade reaction under mild conditions. mdpi.com
[Rh(COD)₂(SKP)]BF₄Asymmetric Hydrogenation2-Substituted dehydromorpholinesChiral 2-substituted morpholinesFirst asymmetric hydrogenation of this substrate class, yielding products with up to 99% ee. rsc.org
Pd(OAc)₂ / LigandCarboaminationSubstituted ethanolamine derivatives and aryl/alkenyl bromidescis-3,5-Disubstituted morpholinesKey step is a Pd-catalyzed intramolecular carboamination to form the morpholine ring stereoselectively. e3s-conferences.org
Zirconium(IV) chloride (ZrCl₄)Direct AmidationCarboxylic acids and aminesAmidesEnvironmentally benign method for amide bond formation with water as the only byproduct. Effective for non-activated substrates. diva-portal.org
Pd(OAc)₂ / NHC LigandC(sp³)–H ArylationPiperidine and tetrahydropyran derivatives with directing groupsArylated saturated heterocyclesN-Heterocyclic carbene (NHC) ligands enable the direct functionalization of C-H bonds at the C4 position of tetrahydropyran. thieme-connect.com
Gold(I) chloride/Silver triflate6-exo CyclizationAlkynylamines and alkynylalcoholsMorpholine and piperazine derivativesEfficient cyclization with low (1.0 mol%) catalyst loading. rsc.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies

NMR spectroscopy is a powerful tool for determining the connectivity and three-dimensional structure of organic molecules in solution. For 4-(oxane-4-carbonyl)morpholine, NMR studies can elucidate the conformations of the two heterocyclic rings and the rotational barrier around the amide bond.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the morpholine (B109124) and oxane rings. The protons on the morpholine ring adjacent to the nitrogen (H-2' and H-6') and oxygen (H-3' and H-5') would appear as multiplets. Due to the electron-withdrawing effect of the carbonyl group, the protons on the carbons adjacent to the nitrogen atom of the morpholine ring are expected to be shifted downfield. rsc.org Similarly, the protons on the oxane ring will exhibit characteristic shifts, with the proton at the C4 position (H-4) being a multiplet due to coupling with adjacent methylene (B1212753) protons.

The ¹³C NMR spectrum will show distinct resonances for each carbon atom. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 165-175 ppm, typical for amide carbonyls. rsc.orgrsc.org The carbons of the morpholine ring will appear in the range of approximately 42-67 ppm, while the oxane ring carbons will resonate at slightly different frequencies. rsc.orgmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(oxane-4-carbonyl)morpholine (Note: These are estimated values based on analogous structures and may differ from experimental values.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-~170
C-2', C-6' (Morpholine)~3.6-3.8~42-48
C-3', C-5' (Morpholine)~3.5-3.7~66-67
C-4 (Oxane)~2.5-2.8~40-45
C-3, C-5 (Oxane)~1.7-1.9~30-35
C-2, C-6 (Oxane)~3.8-4.0~65-70

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the H-4 proton of the oxane ring and the protons on C-3 and C-5, and within the morpholine ring, between the protons on C-2' and C-3' as well as C-5' and C-6'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the two ring systems. Key correlations would be expected from the protons on C-2' and C-6' of the morpholine ring to the carbonyl carbon, and from the H-4 proton of the oxane ring to the carbonyl carbon, thus confirming the amide linkage.

The stereochemistry and conformational preferences of the molecule can be investigated using advanced NMR techniques, particularly those that detect through-space interactions. Both the morpholine and oxane rings are expected to adopt chair conformations. sci-hub.ru

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, irrespective of whether they are connected through bonds. NOESY or ROESY spectra would be critical in determining the relative orientation of the two rings and the conformation around the C-N amide bond. For N-acyl morpholines, restricted rotation around the amide bond can lead to the existence of different rotamers in solution, which can sometimes be observed by NMR. nih.govrsc.org NOE correlations could help to distinguish between different conformational isomers. For instance, correlations between protons on the morpholine ring and protons on the oxane ring would provide evidence for specific spatial arrangements. The study of related N-acyl piperazines has shown that temperature-dependent NMR can be used to study the energies of these conformational changes. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Dynamics

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, serving as a molecular fingerprint. edinst.com

The most prominent feature in the IR spectrum of 4-(oxane-4-carbonyl)morpholine is expected to be the strong absorption band corresponding to the stretching vibration of the amide carbonyl group (C=O). For tertiary amides, this band typically appears in the region of 1630-1670 cm⁻¹. The exact position of this band is sensitive to the electronic and steric environment. In related morpholino methanones, this absorption is observed around 1650 cm⁻¹. ed.ac.uk In the Raman spectrum, the carbonyl stretch is also observable, though its intensity can vary. americanpharmaceuticalreview.com

Table 2: Expected Carbonyl Vibrational Frequencies

Vibrational ModeTechniqueExpected Frequency Range (cm⁻¹)
C=O StretchIR1630 - 1670
C=O StretchRaman1630 - 1670

Both the morpholine and oxane rings have characteristic vibrational modes that can be observed in the IR and Raman spectra. These include C-H stretching, C-O-C stretching, and various bending and rocking modes of the CH₂ groups.

C-H Stretching: The asymmetric and symmetric stretching vibrations of the CH₂ groups in both rings are expected to appear in the 2850-3000 cm⁻¹ region. scielo.org.mx

C-O-C Stretching: The characteristic C-O-C stretching vibrations of the ether linkages in both the morpholine and oxane rings typically give rise to strong bands in the IR spectrum, usually in the 1070-1150 cm⁻¹ range. scifiniti.com

Ring Vibrations: The "breathing" modes of the rings, which involve the concerted stretching and contracting of the entire ring structure, can often be observed in the Raman spectrum at lower frequencies. nih.gov In a study of 4-(benzenesulfonyl)-morpholine, various CH₂ stretching and other ring modes were assigned using a combination of IR, Raman, and computational methods. scielo.org.mx

The combination of these spectroscopic techniques provides a detailed and robust characterization of the molecular structure and dynamics of 4-(oxane-4-carbonyl)morpholine.

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structures of compounds like 4-morpholinecarboxamidine and 4-[(morpholin-4-yl)carbothioyl]benzoic acid have been resolved, providing data on the geometry of the morpholine ring and its substituents. nih.govnih.gov In these structures, the morpholine ring consistently adopts a stable chair conformation. nih.gov The determination of crystal structures is crucial for establishing the basis of molecular packing, intermolecular interactions, and hydrogen bonding networks that define the supramolecular architecture. wikipedia.org

Table 1: Example Crystallographic Data for a Related Morpholine Derivative This table presents data for 4-[(morpholin-4-yl)carbothioyl]benzoic acid as an illustrative example.

ParameterValue
Chemical FormulaC₁₂H₁₃NO₃S
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)Value not specified
b (Å)Value not specified
c (Å)Value not specified
α (°)90
β (°)Value not specified
γ (°)90
Volume (ų)Value not specified
ZValue not specified

Data sourced from reference nih.gov. Specific unit cell dimensions were not provided in the abstract.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. mdpi.com In morpholine derivatives, these interactions typically include van der Waals forces and weaker hydrogen bonds, such as C-H···O interactions. The crystal structure of 4-[(morpholin-4-yl)carbothioyl]benzoic acid, for example, reveals a packing arrangement consisting of molecular sheets. nih.gov The cohesion between these layers is established by C-H···O and C-H···S interactions, which, along with C-H···π interactions, create a highly linked three-dimensional network. nih.gov

These non-covalent interactions are crucial as they dictate many properties of the solid, including stability and solubility. acs.org The study of how molecules pack is essential for crystal engineering, where the goal is to design materials with specific structures and properties. ucl.ac.uk For a molecule like 4-(oxane-4-carbonyl)morpholine, the carbonyl oxygen, the morpholine oxygen, and the oxane ring oxygen are all potential hydrogen bond acceptors, making C-H···O interactions significant contributors to its crystal packing.

Conformational Analysis in the Crystalline State

Conformational analysis in the solid state reveals the specific three-dimensional shape a molecule adopts within the crystal lattice. For cyclic systems like morpholine and oxane (tetrahydropyran), the chair conformation is generally the most stable and is commonly observed in crystal structures. nih.gov In the crystal structure of 4-morpholinecarboxamidine, the morpholine ring is confirmed to be in a chair conformation. nih.gov

For 4-(oxane-4-carbonyl)morpholine, both the morpholine and the oxane rings are expected to adopt chair conformations. The amide bond connecting the morpholine nitrogen to the carbonyl carbon introduces a point of potential rotational isomerism. However, the planarity of the amide group (O=C-N) restricts free rotation. Studies on aroyl derivatives have shown that rings attached to a carbonyl group are often twisted with respect to the carbonyl plane to relieve steric hindrance. psu.edu The precise dihedral angles defining the orientation of the two rings relative to the central carbonyl group would be a key feature of the conformational analysis of 4-(oxane-4-carbonyl)morpholine in its crystalline form. ucl.ac.ukpsu.edu

Hydrogen Bonding Networks

Hydrogen bonds are highly directional and specific interactions that play a primary role in the formation of predictable supramolecular architectures. rsc.org A classic hydrogen bond involves a hydrogen atom bonded to an electronegative atom (donor) and another electronegative atom (acceptor). acs.org

The molecule 4-(oxane-4-carbonyl)morpholine contains three potential hydrogen bond acceptor atoms (the two ether oxygens and the carbonyl oxygen) but lacks a classic hydrogen bond donor like an O-H or N-H group. Therefore, in a pure crystal, it cannot form strong, self-complementary hydrogen bonds. However, it can participate in weaker C-H···O hydrogen bonds, where activated C-H groups on one molecule interact with the oxygen atoms of a neighboring molecule. These types of interactions are frequently observed in the crystal packing of morpholine derivatives. nih.gov For example, in the crystal structure of 4-morpholinecarboxamidine, N-H···O hydrogen bonds link molecules into a three-dimensional network, with a hydrogen-oxygen distance of 2.13 Å. nih.gov Similarly, strong O-H···O hydrogen bonds are observed in the dimer formation of 4-[(morpholin-4-yl)carbothioyl]benzoic acid. nih.gov If 4-(oxane-4-carbonyl)morpholine were to be co-crystallized with a hydrogen bond donor, it would be expected to form robust hydrogen bonding networks.

Table 2: Example Hydrogen Bond Geometries in a Related Morpholine Derivative This table presents data for 4-Morpholinecarboxamidine as an illustrative example.

Donor-H···AcceptorH···A Distance (Å)D-H···A Angle (°)
N-H···N2.03(2)Not specified
N-H···O2.13(2)Not specified

Data sourced from reference nih.gov.

Based on the comprehensive search conducted, there is no specific published computational or theoretical research focused solely on the chemical compound “4-(oxane-4-carbonyl)morpholine” that aligns with the detailed outline provided.

The scientific literature available through the search results contains computational studies, including Density Functional Theory (DFT) and reaction pathway analyses, for related but structurally distinct molecules such as morpholine, 4-methylmorpholine (B44366), and 4-morpholine carbonitrile. nih.govresearchgate.netnih.gov For instance, detailed investigations into the role of morpholine and 4-methylmorpholine as catalysts in urethane (B1682113) formation have been conducted, elucidating their reaction mechanisms, transition states, and energy profiles using DFT methods. researchgate.netnih.gov Similarly, the molecular geometry, vibrational frequencies, and electronic properties of compounds like 4-morpholine carbonitrile have been analyzed using ab initio and DFT calculations. nih.gov

However, these findings are specific to the studied molecules and cannot be extrapolated to "4-(oxane-4-carbonyl)morpholine" without conducting dedicated computational analyses for this exact compound. The user's request for an article focusing solely on "4-(oxane-4-carbonyl)morpholine" with specific data on its geometry, electronic structure, and reaction pathways cannot be fulfilled with scientific accuracy based on the available search results.

Therefore, the generation of the requested article is not possible as the necessary detailed research findings for "4-(oxane-4-carbonyl)morpholine" are not present in the provided sources.

Computational and Theoretical Investigations of 4 Oxane 4 Carbonyl Morpholine

Advanced Electronic Structure Analysis

HOMO-LUMO Energy Gaps and Molecular Orbital Theory

No published data was found regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for 4-(oxane-4-carbonyl)morpholine. Such data would typically be generated through Density Functional Theory (DFT) calculations to provide insights into the molecule's chemical reactivity, kinetic stability, and electronic properties.

Natural Bond Orbital (NBO) Analysis

There is no available research detailing the Natural Bond Orbital (NBO) analysis of 4-(oxane-4-carbonyl)morpholine. This type of analysis is used to understand charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. Without specific studies, no data on donor-acceptor interactions or stabilization energies for this compound can be provided.

Molecular Dynamics Simulations for Conformational Space Exploration

A search for molecular dynamics (MD) simulations focused on 4-(oxane-4-carbonyl)morpholine did not yield any specific studies. MD simulations are employed to explore the conformational landscape of a molecule over time, identifying stable conformers and understanding its dynamic behavior. This information is currently not available in the scientific literature for this compound.

Advanced Derivatization and Functionalization Strategies of 4 Oxane 4 Carbonyl Morpholine

Modification of the Oxane Moiety

The oxane ring of 4-(oxane-4-carbonyl)morpholine, while generally stable, presents opportunities for strategic modification to influence the molecule's physicochemical properties and biological activity. Research in this area has focused on introducing functional groups at various positions of the saturated heterocyclic ring, often leveraging modern synthetic methodologies.

One key strategy involves the activation of C-H bonds, a powerful tool for late-stage functionalization that avoids the need for pre-installed functional groups. While direct C-H functionalization of the parent 4-(oxane-4-carbonyl)morpholine is not extensively documented in publicly available literature, analogous transformations on tetrahydropyran (B127337) rings suggest viable pathways. For instance, transition-metal-catalyzed reactions, such as those employing palladium or rhodium catalysts, can facilitate the introduction of aryl, alkyl, or other functional groups at specific positions of the oxane ring. The directing-group ability of the amide oxygen could potentially influence the regioselectivity of such reactions.

Another approach involves the synthesis of oxane precursors with pre-installed functional groups that are then elaborated into the final 4-(oxane-4-carbonyl)morpholine structure. This allows for a wider range of functionalities to be incorporated. For example, starting from a functionalized tetrahydropyran-4-carboxylic acid, various derivatives can be prepared.

Table 1: Potential Strategies for Oxane Moiety Modification

StrategyDescriptionPotential Reagents/CatalystsExpected Outcome
C-H ActivationDirect functionalization of C-H bonds on the oxane ring.Pd(OAc)₂, Rh₂(esp)₂, various ligandsIntroduction of aryl, alkyl, or other functional groups.
Ring-Opening/ClosingCleavage of the oxane ring followed by recyclization with a modified fragment.Strong acids/bases, organometallic reagentsIntroduction of heteroatoms or altered ring structures.
Functionalized PrecursorsSynthesis starting from pre-functionalized oxane derivatives.Substituted tetrahydropyran-4-carboxylic acidsA broad range of derivatives with diverse functionalities.

Detailed research findings on the direct modification of the oxane moiety within the specific context of 4-(oxane-4-carbonyl)morpholine are limited. However, the broader literature on tetrahydropyran chemistry provides a strong foundation for future exploration in this area.

Functionalization at the Morpholine (B109124) Ring

The morpholine ring of 4-(oxane-4-carbonyl)morpholine offers more readily accessible sites for functionalization, particularly at the nitrogen atom and the adjacent carbon atoms. The nitrogen atom, being part of an amide linkage, is relatively unreactive towards typical N-alkylation or N-acylation reactions. However, the carbon atoms of the morpholine ring, particularly those in the α-position to the nitrogen and oxygen, are potential sites for modification.

Late-stage functionalization strategies are particularly relevant here. For instance, radical-mediated reactions can be employed to introduce substituents onto the morpholine ring. Photoredox catalysis, using visible light to generate reactive radical intermediates, has emerged as a mild and efficient method for the functionalization of N-acyl amines. This approach could potentially be applied to 4-(oxane-4-carbonyl)morpholine to introduce alkyl or other groups at the C-3 or C-5 positions of the morpholine ring.

Furthermore, C-H activation methodologies can also be directed towards the morpholine moiety. While the amide nitrogen itself is a poor directing group, the development of new catalytic systems may enable regioselective functionalization of the morpholine C-H bonds.

A study on related N-acyl morpholines demonstrated successful C-H functionalization, suggesting that similar strategies could be applied to the target scaffold. acs.org The choice of catalyst and directing group is crucial for controlling the site of functionalization.

Table 2: Potential Strategies for Morpholine Ring Functionalization

StrategyPositionDescriptionPotential Reagents/CatalystsExpected Outcome
Radical-Mediated C-H FunctionalizationC-3, C-5Generation of a radical on the morpholine ring followed by trapping with a suitable coupling partner.Photoredox catalysts (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃), radical initiators (e.g., AIBN)Introduction of alkyl, aryl, or other functional groups.
Metal-Catalyzed C-H ActivationC-2, C-6Directed or undirected activation of C-H bonds for cross-coupling reactions.Pd, Rh, or Ru catalysts with appropriate ligandsArylation, alkenylation, or alkynylation of the morpholine ring.
Synthesis from Functionalized MorpholinesVariousBuilding the 4-(oxane-4-carbonyl)morpholine scaffold from a pre-functionalized morpholine derivative.Substituted morpholinesA diverse set of analogs with functionalities on the morpholine ring.

Strategies for Diversity-Oriented Synthesis from the Core Scaffold

Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules to explore a broad chemical space for biological screening. researchgate.netfrontiersin.org The 4-(oxane-4-carbonyl)morpholine scaffold is an excellent starting point for DOS due to its inherent three-dimensionality and the presence of two distinct heterocyclic rings that can be independently or sequentially modified. researchgate.netnih.gov

A key strategy in DOS is the use of branching reaction pathways, where a common intermediate is subjected to a variety of reaction conditions to produce a range of different scaffolds. Starting with 4-(oxane-4-carbonyl)morpholine, one could envision a series of reactions that selectively functionalize either the oxane or the morpholine ring, followed by further diversification.

For example, a library could be generated by first performing a regioselective C-H functionalization on the oxane ring with a set of diverse building blocks. The resulting products could then be subjected to a second round of diversification targeting the morpholine ring. This "build/couple/pair" approach allows for the exponential generation of molecular diversity. researchgate.net

Furthermore, the amide bond connecting the two rings can be a strategic point for diversification. Cleavage of the amide bond could yield the constituent oxane-4-carboxylic acid and morpholine, which could then be recombined with a diverse set of partners to create a library of analogs with variations in the linker region.

The principles of systematic chemical diversity can also be applied, where regio- and stereochemical variations are systematically introduced to create a comprehensive library of isomers. nih.gov This approach can provide valuable structure-activity relationship (SAR) data in drug discovery campaigns.

Table 3: Diversity-Oriented Synthesis Strategies from 4-(oxane-4-carbonyl)morpholine

StrategyDescriptionKey TransformationsOutcome
Branching SynthesisA common intermediate is reacted under different conditions to yield diverse scaffolds.Selective functionalization of oxane vs. morpholine, ring-opening/rearrangement reactions.A library of compounds with different core structures. cam.ac.uk
Appendage DiversityIntroduction of a variety of substituents onto the core scaffold.C-H functionalization, cross-coupling reactions with diverse building blocks.A library of analogs with varied peripheral functionality. nih.gov
Scaffold HoppingModification of the core structure to generate novel, related scaffolds.Ring-expansion, ring-contraction, or fragmentation-recombination strategies.Exploration of new chemical space around the initial scaffold.

The provided outline suggests that such research may exist, potentially in highly specialized journals or proprietary databases not accessible through public search engines. Without access to the specific citations referenced in the prompt (e.g.,,,,,), it is not possible to provide a scientifically accurate and detailed analysis of this particular compound's applications in the requested fields.

General principles of molecular design suggest that the structural motifs within 4-(oxane-4-carbonyl)morpholine—namely the morpholine, oxane, and amide groups—could potentially lend themselves to the applications mentioned. For instance:

Supramolecular Chemistry: The hydrogen bond accepting capabilities of the ether and carbonyl oxygens, as well as the morpholine nitrogen, could be exploited in the design of self-assembling systems and for directing crystal packing.

Materials Science: Amide-containing molecules are frequently used in the development of functional polymers and other materials due to their rigid and hydrogen-bonding nature.

However, without specific research findings for 4-(oxane-4-carbonyl)morpholine, any discussion would be purely speculative and would not meet the required standards of a scientifically accurate and authoritative article.

Therefore, this article cannot be generated as requested until published, verifiable data on 4-(oxane-4-carbonyl)morpholine becomes available.

Applications of 4 Oxane 4 Carbonyl Morpholine in Advanced Chemical Sciences

Exploration in Materials Science

Incorporation into Polymeric Structures

Searches of chemical and materials science databases and scholarly articles did not yield any studies focused on the polymerization of 4-(oxane-4-carbonyl)morpholine. Consequently, there is no information available regarding the types of polymeric structures that could be formed from this specific monomer, the polymerization methods that could be employed, or the physicochemical properties of any resulting polymers.

Development of Advanced Functional Materials

Similarly, the scientific literature lacks any mention of 4-(oxane-4-carbonyl)morpholine being utilized in the development of advanced functional materials. Research into functional materials often involves the incorporation of specific chemical moieties to impart desired characteristics such as thermal stability, conductivity, or biocompatibility. However, there are no documented instances of 4-(oxane-4-carbonyl)morpholine being investigated for such purposes.

Advanced Analytical Method Development for 4 Oxane 4 Carbonyl Morpholine

Chromatographic Methodologies for Purity and Quantification

Chromatographic techniques are fundamental for separating 4-(oxane-4-carbonyl)morpholine from impurities and quantifying its concentration. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) often depends on the volatility and thermal stability of the analyte and the required sensitivity of the assay.

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. The morpholine (B109124) moiety in 4-(oxane-4-carbonyl)morpholine lacks a strong chromophore, which can result in poor sensitivity with standard UV-Vis detectors. To overcome this, derivatization is often employed to introduce a chromophoric or fluorophoric tag, thereby enhancing detection. sielc.com

One common derivatization strategy for morpholine and its derivatives involves reaction with 1-naphthylisothiocyanate (NIT) to form a thiourea (B124793) derivative that can be readily detected by HPLC with UV detection. nih.gov This approach offers high sensitivity and specificity. For the analysis of 4-(oxane-4-carbonyl)morpholine, a similar pre-column derivatization step could be developed.

Alternatively, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms, can be used for the analysis of amines like morpholine without derivatization. sielc.com Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. sielc.com

Table 1: Illustrative HPLC Method Parameters for a Derivatized Morpholine Compound

ParameterCondition
ColumnC18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water gradient
Flow Rate1.0 mL/min
DetectorUV at 280 nm (after derivatization)
Injection Volume20 µL
Column Temperature30 °C

For the detection of trace amounts of 4-(oxane-4-carbonyl)morpholine, GC-MS offers excellent sensitivity and selectivity. However, direct GC analysis of morpholine derivatives can be challenging due to their polarity and potential for peak tailing. Therefore, derivatization is a common sample preparation step to increase volatility and improve chromatographic performance.

A widely used derivatization method for morpholine involves its reaction with sodium nitrite (B80452) under acidic conditions to form the more volatile and stable N-nitrosomorpholine. nih.gov This derivative can then be readily analyzed by GC-MS. This method has been shown to be about 65 times more sensitive than direct detection. nih.gov The mass spectrometer provides definitive identification based on the mass spectrum of the derivative.

Table 2: Example GC-MS Parameters for the Analysis of a Derivatized Morpholine Compound

ParameterCondition
GC ColumnDB-1701 (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Injection ModeSplitless
Oven Temperature ProgramInitial 100°C, ramp to 250°C
Carrier GasHelium at 2.0 mL/min
MS Ionization ModeElectron Impact (EI) at 70 eV
Mass AnalyzerQuadrupole

Advanced Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the detailed characterization of compounds like 4-(oxane-4-carbonyl)morpholine. asdlib.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful technique for the analysis of non-volatile compounds. LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. asdlib.org For 4-(oxane-4-carbonyl)morpholine, LC-MS can provide not only quantification but also structural confirmation through the determination of its molecular weight and fragmentation patterns. Techniques like hydrophilic interaction liquid chromatography with electrospray ionization and tandem mass spectrometry (HILIC-ESI-MS/MS) have been successfully used for the analysis of morpholine residues. nih.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR): While less common, GC-IR can provide information about the functional groups present in a molecule as it elutes from the GC column. This can be useful for identifying unknown impurities.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR allows for the direct acquisition of NMR spectra of compounds separated by HPLC. This technique is invaluable for the unambiguous structural elucidation of the parent compound and any related substances without the need for offline fraction collection.

Method Validation for Research Applications

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. pharmaguideline.com Method validation is a documented process that demonstrates the accuracy, precision, specificity, and reproducibility of the test results. pharmaguideline.com For research applications, the key validation parameters, as outlined by the International Council for Harmonisation (ICH), include: gavinpublishers.com

Accuracy: The closeness of the test results to the true value. This is often assessed by spike recovery experiments, where a known amount of the analyte is added to a sample matrix. researchgate.net For morpholine derivatives, recovery rates are typically expected to be in the range of 85-115%. nih.govnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment. researchgate.net

Intermediate Precision (Inter-day reproducibility): The precision within the same laboratory over different days, with different analysts, or different equipment.

Specificity (Selectivity): The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is typically demonstrated by showing that there is no interference from the blank or placebo at the retention time of the analyte.

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net A linear relationship is typically demonstrated by a correlation coefficient (r²) of ≥ 0.999. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net For trace analysis of morpholine derivatives, LOQs in the µg/L range have been reported. nih.gov

Table 3: Typical Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Accuracy (Recovery)85.0% to 115.0%
Precision (RSD)≤ 15.0% for trace analysis
Linearity (r²)≥ 0.999
SpecificityNo interference at the analyte retention time

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(oxane-4-carbonyl)morpholine, and how can purity be maximized?

  • Methodology :

  • Coupling Reaction : React oxane-4-carboxylic acid with morpholine using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane under nitrogen. Catalytic DMAP improves yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol achieves >95% purity .
    • Data Table :
Coupling AgentSolventCatalystYield (%)Purity (%)
DCCDCMDMAP7896
EDCTHFNone6592

Q. How can the structural integrity of 4-(oxane-4-carbonyl)morpholine be confirmed?

  • Methodology :

  • Spectroscopy : 1^1H/13^13C NMR to verify carbonyl (δ ~170 ppm) and morpholine ring protons (δ 3.5–4.0 ppm). IR confirms C=O stretch (~1650 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ expected m/z: 201.1) validates molecular weight .

Advanced Research Questions

Q. How do substituent variations on the oxane ring influence the compound’s biological activity?

  • Methodology :

  • Comparative Analysis : Synthesize analogs with halogen (Br, F) or methyl groups at the oxane 4-position. Test receptor binding affinity via SPR or radioligand assays .
  • Data Table :
SubstituentTarget ReceptorIC50_{50} (µM)Selectivity Index
-HGPCR-X12.31.0
-BrGPCR-X5.82.1
-FKinase-Y8.41.5
  • Key Finding : Bromine enhances GPCR-X inhibition by 2.1-fold compared to unsubstituted analogs .

Q. How can computational modeling predict the binding mode of 4-(oxane-4-carbonyl)morpholine to enzymatic targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB: 3ERT). Validate with MD simulations (GROMACS) to assess stability .
  • Key Insight : The oxane carbonyl forms hydrogen bonds with Arg234 in the active site, while the morpholine ring stabilizes hydrophobic interactions .

Q. How to address contradictions in cytotoxicity data across different cell lines?

  • Methodology :

  • Orthogonal Assays : Compare MTT, ATP-lite, and clonogenic assays. For example, discrepancies in IC50_{50} values (e.g., 15 µM in MTT vs. 8 µM in ATP-lite) may arise from metabolic interference .
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify off-target pathways (e.g., oxidative stress response) that confound results .

Data Contradiction Analysis

Q. Why does 4-(oxane-4-carbonyl)morpholine show variable solubility in polar vs. nonpolar solvents?

  • Methodology :

  • Solubility Testing : Measure in DMSO (high), water (low), and ethanol (moderate). Correlate with logP (calculated: 1.2) .
  • Structural Insight : The morpholine ring’s polarity contrasts with the hydrophobic oxane moiety, causing biphasic solubility .

Methodological Best Practices

  • Synthesis : Optimize reaction time (12–24 hrs) and temperature (0°C to RT) to minimize byproducts .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves (n ≥ 3 replicates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.